

Technical Support Center: EtG/EtS Testing & Extraneous Alcohol Exposure

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Compound of Interest		
Compound Name:	Ethyl sulphate	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) testing. It specifically addresses the potential for interference from extraneous or incidental alcohol exposure, offering troubleshooting guides and frequently asked questions to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are EtG and EtS, and why are they used as biomarkers for alcohol consumption?

A1: Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) are minor, non-oxidative metabolites of ethanol (alcohol).[1][2][3] They are considered direct biomarkers because they are produced only when the body metabolizes ethanol.[4] Their primary advantage over measuring ethanol directly is a significantly longer detection window. While ethanol is typically undetectable in urine within hours, EtG and EtS can be detected for up to 3-5 days after consumption, making them highly sensitive markers for recent alcohol use and for monitoring abstinence.[2][3][5][6]

Q2: What are the most common sources of extraneous or incidental alcohol exposure that can lead to detectable EtG/EtS levels?

A2: Incidental exposure to ethanol is a significant consideration in EtG/EtS testing, as many consumer and household products contain alcohol.[8][9] Positive results, typically at low levels, can arise from the use of these products.[1] Key sources include:

Troubleshooting & Optimization





- Personal Care Products: Alcohol-based hand sanitizers, mouthwashes, breath fresheners, perfumes, and hairsprays are common sources.[1][8][10]
- Over-the-Counter (OTC) Medications: Many liquid cold and cough syrups contain ethanol.[1]
- Food Products: Certain foods, especially those involving fermentation, can contain ethanol. Examples include non-alcoholic beer and wine, kombucha, sauerkraut, kimchi, and the use of alcohol-based flavorings like vanilla extract.[1]
- Environmental Exposure: Inhaling vapors from alcohol-based cleaning products or hand sanitizers can also lead to detectable EtG levels.[8][9][10]

Q3: Can the use of alcohol-based hand sanitizer cause a positive EtG/EtS test?

A3: Yes, intensive or sustained use of ethanol-based hand sanitizers can lead to detectable levels of EtG and EtS in urine.[5][11] Studies have shown that frequent application can result in urinary EtG concentrations exceeding common cutoff levels. For instance, one study involving cleansing hands with a 62% ethanol sanitizer every 5 minutes for 10 hours resulted in a maximum EtG concentration of 2001 ng/mL.[11][12][13] Another study with excessive use over an eight-hour period recorded an EtG concentration of 713 ng/mL.[5] This underscores the importance of considering a subject's occupational and environmental exposure when interpreting results.[11]

Q4: How do established cutoff levels for EtG/EtS help distinguish between incidental exposure and alcohol consumption?

A4: Cutoff levels are critical for interpreting EtG/EtS results and minimizing false positives from incidental exposure.[14] While there is no universally mandated cutoff, different levels are used by laboratories to differentiate between extraneous exposure and intentional consumption.[15]

- Low Cutoffs (e.g., 100 ng/mL): Highly sensitive for detecting any alcohol exposure but are more susceptible to positives from incidental contact.
- Higher Cutoffs (e.g., 500 ng/mL): Commonly used to reduce the likelihood of false positives from incidental exposure.[15][16] Levels above 500 ng/mL for EtG are more indicative of actual alcohol consumption.[15]



The concurrent measurement of EtS serves as a complementary biomarker to improve accuracy.[11][15] A positive result for both EtG and EtS strengthens the evidence for ethanol ingestion.

Troubleshooting Guides

Issue 1: An unexpected positive EtG result is observed in a subject who denies alcohol consumption.

Possible Cause: Incidental exposure to ethanol from sources like hand sanitizers, mouthwash, or certain foods and medications.[1][8]

Troubleshooting Steps:

- Review Subject's Product Use: Inquire about the subject's use of any alcohol-containing products in the 3-5 days preceding the test. Provide a list of common sources of incidental exposure for their reference.[1][8]
- Evaluate EtG and EtS Concentrations:
 - Low-Level Positive: EtG concentrations between 250-500 ng/mL may indicate incidental exposure or light drinking 12-36 hours prior.[17]
 - High-Level Positive: An EtG concentration above 1000 ng/mL is strongly indicative of recent alcohol consumption.[17]
- Check the EtS Result: The presence of EtS alongside EtG provides stronger confirmation of ethanol metabolism. EtS is not known to be synthesized post-collection, adding reliability.[1] [6]
- Consider Creatinine Normalization: Low creatinine levels may indicate a diluted urine sample. Normalizing EtG/EtS results to creatinine can help account for variations in urine concentration and provide a more accurate assessment.[18]

Issue 2: Concern about potential sample contamination or degradation leading to inaccurate results.



Possible Cause: Improper sample collection, storage, or the presence of bacteria in the urine sample.

Troubleshooting Steps:

- Verify Collection Protocol: Ensure that the collection protocol was strictly followed to prevent external contamination with ethanol-based products.
- Assess Sample Storage: Urine samples should be refrigerated (2-8°C) or frozen (-20°C) if not analyzed promptly. EtG can, in rare cases, form in vitro if the urine contains both glucose (e.g., in individuals with uncontrolled diabetes) and certain bacteria.[1] EtS is not susceptible to this phenomenon.[1] Storing samples in containers with a sodium fluoride (NaF) preservative can prevent this in-vitro formation.[15]
- Rule out Bacterial Degradation: Urinary tract infections with E. coli can potentially cause false-negative EtG results due to bacterial degradation.[15] The stability of EtS makes it a valuable marker in these cases.

Data Presentation: EtG/EtS Levels from Incidental Exposure

The following tables summarize quantitative data from studies investigating EtG and EtS concentrations in urine following exposure to common alcohol-containing products.

Table 1: Urinary EtG and EtS Concentrations After Hand Sanitizer Use



Study Details	Maximum EtG Concentration (ng/mL)	Maximum EtS Concentration (ng/mL)
Sustained application (every 5 mins for 10 hours over 3 days) with a 62% ethanol sanitizer[11][12][13][19]	2001	84
Excessive use (8 times over 8 hours) with a 62% ethanol sanitizer[5]	713	14
Normal usage (8 times over 8 hours) with a 62% ethanol sanitizer[5]	103	51

Table 2: Urinary EtG and EtS Concentrations After Mouthwash Use

Study Details	Maximum EtG Concentration (ng/mL)	Maximum EtS Concentration (ng/mL)
Excessive use (hourly for 8 hours) with a 21.6% ethanol mouthwash[2][3]	366	73
Use of 4 oz of a 12% ethanol mouthwash over 15 minutes[2] [3]	345	Not Reported
Gargling 3 times daily for 5 days with a 12% ethanol mouthwash[16][20]	< 120	Not Reported
Intense use of an unspecified ethanol-containing mouthwash[21]	Negative	Negative

Experimental Protocols



Protocol: Quantification of EtG and EtS in Urine by LC-MS/MS

This protocol provides a general methodology for the simultaneous analysis of EtG and EtS using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a common and reliable method.[15][22][23]

- 1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to pellet any precipitate.
- In an autosampler vial, combine a small volume of urine (e.g., 20-50 μL) with an internal standard solution containing deuterated EtG (EtG-d5) and EtS (EtS-d5).[22][23]
- Dilute the mixture with a suitable buffer or solvent (e.g., acetonitrile/water).[24] The dilution factor can be adjusted based on the expected concentration range.
- 2. Liquid Chromatography (LC) Conditions:
- HPLC System: A high-performance liquid chromatography system.[22][23]
- Column: A C18 reversed-phase column is commonly used for separation (e.g., Restek Ultra Aqueous C18, 4.6 × 150 mm, 5 μm).[22][23]
- Mobile Phase: An isocratic elution with a mobile phase such as 10 mM ammonium acetate buffer (pH 7) is often effective.[22][23]
- Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
- Total Run Time: Optimized for rapid analysis, often around 6 minutes.[22][23]
- 3. Mass Spectrometry (MS/MS) Conditions:
- Mass Spectrometer: A tandem mass spectrometer (e.g., Applied Biosystems API 5000).[22]
 [23]



- Ionization Mode: Negative ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[22]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for EtG, EtS, and their internal standards are monitored.
- 4. Data Analysis:
- Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of EtG and EtS.

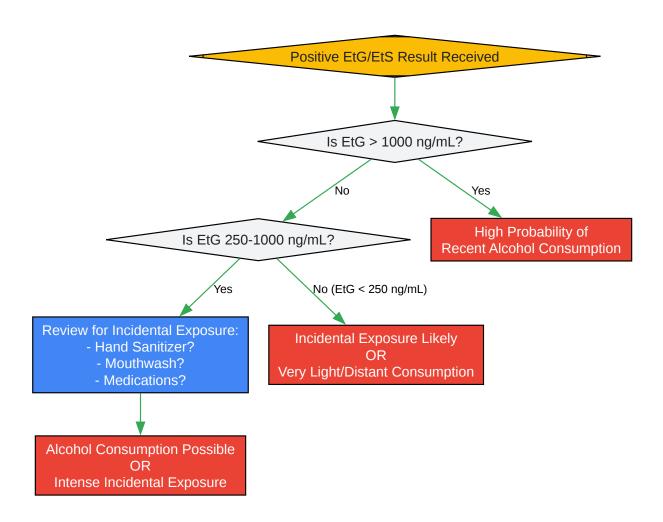
Visualizations



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Caption: Experimental workflow for EtG/EtS urine analysis.





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Caption: Decision tree for interpreting positive EtG/EtS results.

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